N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine
Description
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine is a synthetic organic compound that features both a bromopyridine and a nitrofuran moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-1-3-9(12-5-7)13-6-8-2-4-10(17-8)14(15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOVGQYHUOJDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine typically involves the condensation of 5-bromopyridine-2-carbaldehyde with 5-nitrofuran-2-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure scalability and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The bromopyridine and nitrofuran moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine
- N-(5-bromopyridin-2-yl)-1-(5-nitrothiophen-2-yl)methanimine
Uniqueness
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine is unique due to the combination of bromopyridine and nitrofuran moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
